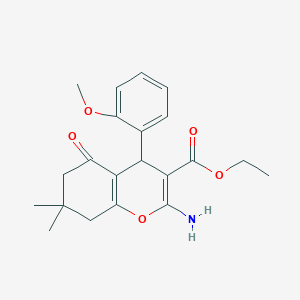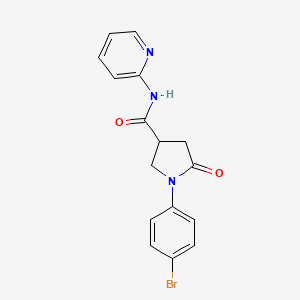
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide, also known as CI-977, is a synthetic compound that belongs to the benzamide class of opioids. It was first synthesized in the 1980s and has since been studied for its potential use in pain management. CI-977 has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other opioids.
作用機序
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide acts as a selective agonist of the delta opioid receptor, which is one of the three major types of opioid receptors in the body. Delta opioid receptors are primarily located in the peripheral nervous system and are involved in the modulation of pain, mood, and stress. By selectively activating these receptors, N-(2-chloro-4-iodophenyl)-4-propoxybenzamide is able to produce analgesia without the unwanted side effects associated with other opioids.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide has been found to produce a range of biochemical and physiological effects in animal models. These include analgesia, reduced inflammation, and altered immune function. N-(2-chloro-4-iodophenyl)-4-propoxybenzamide has also been found to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using N-(2-chloro-4-iodophenyl)-4-propoxybenzamide in lab experiments is its selectivity for the delta opioid receptor. This allows researchers to study the effects of delta opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of using N-(2-chloro-4-iodophenyl)-4-propoxybenzamide is its relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-4-propoxybenzamide. These include:
1. Further studies on the neuroprotective effects of N-(2-chloro-4-iodophenyl)-4-propoxybenzamide and its potential use in the treatment of neurodegenerative diseases.
2. Development of new pain medications based on the structure of N-(2-chloro-4-iodophenyl)-4-propoxybenzamide that have even greater selectivity for the delta opioid receptor.
3. Studies on the effects of N-(2-chloro-4-iodophenyl)-4-propoxybenzamide in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or other opioids, to determine if it can enhance their analgesic effects while reducing their side effects.
4. Investigation of the role of delta opioid receptors in other physiological processes, such as mood and stress, and the potential use of N-(2-chloro-4-iodophenyl)-4-propoxybenzamide in the treatment of related disorders.
In conclusion, N-(2-chloro-4-iodophenyl)-4-propoxybenzamide is a promising compound that has shown potential for use in pain management and other areas of research. Its unique mechanism of action and selectivity for the delta opioid receptor make it an attractive candidate for the development of new drugs. Further research is needed to fully understand its effects and potential applications.
合成法
The synthesis of N-(2-chloro-4-iodophenyl)-4-propoxybenzamide involves several steps, including the reaction of 2-chloro-4-iodoaniline with 4-propoxybenzoyl chloride to form the intermediate, N-(2-chloro-4-iodophenyl)-4-propoxybenzoyl chloride. This intermediate is then reacted with ammonia to form the final product, N-(2-chloro-4-iodophenyl)-4-propoxybenzamide.
科学的研究の応用
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide has been extensively studied for its potential use in pain management. It has been found to be effective in animal models of pain, including thermal and mechanical nociception, and has shown a lack of tolerance development over time. N-(2-chloro-4-iodophenyl)-4-propoxybenzamide has also been found to have a low potential for abuse and dependence, making it a promising candidate for the development of new pain medications.
特性
IUPAC Name |
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO2/c1-2-9-21-13-6-3-11(4-7-13)16(20)19-15-8-5-12(18)10-14(15)17/h3-8,10H,2,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJWSABVJWSRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5058958.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-chlorobenzene)](/img/structure/B5058971.png)


![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5058990.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5058995.png)
![N-(3,4-dimethylphenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B5059003.png)

![({1-[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)methylamine](/img/structure/B5059040.png)
![1-(2-furylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5059045.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5059050.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B5059058.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5059065.png)